molecular formula C22H25N5O B2992063 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline CAS No. 2319719-92-9

2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline

Cat. No.: B2992063
CAS No.: 2319719-92-9
M. Wt: 375.476
InChI Key: WMDTVOHWTHZKKW-UHFFFAOYSA-N
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Description

2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine ring, which is further functionalized with a cyclopropylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoxaline core.

Scientific Research Applications

2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

    Medicine: If found to have pharmacological activity, this compound could be developed into a drug for treating various diseases. Its structure suggests potential interactions with specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylpyridazinyl group, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-15-22(24-20-5-3-2-4-19(20)23-15)27-12-10-16(11-13-27)14-28-21-9-8-18(25-26-21)17-6-7-17/h2-5,8-9,16-17H,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDTVOHWTHZKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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